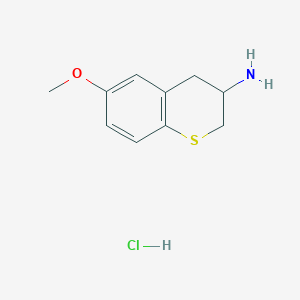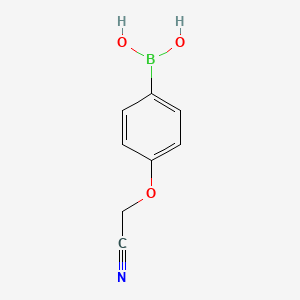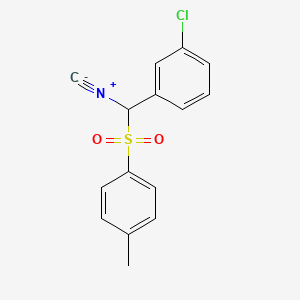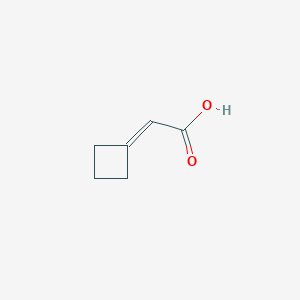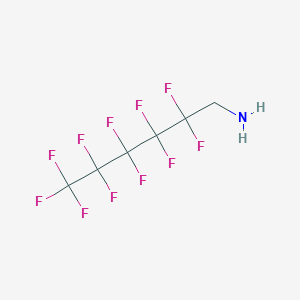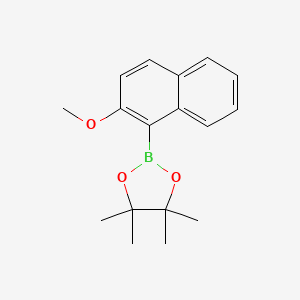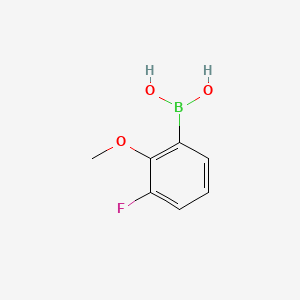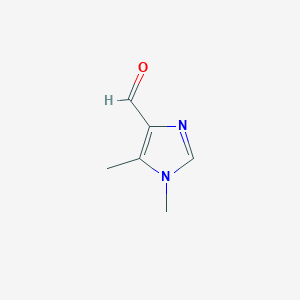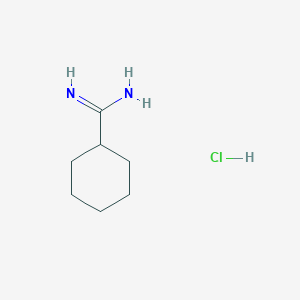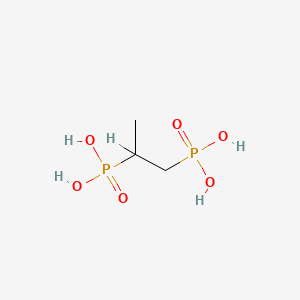
Propylenediphosphonic acid
描述
Propylenediphosphonic acid is a chemical compound with the molecular formula C3H10O6P2. It is a type of phosphonic acid, characterized by the presence of two phosphonic acid groups attached to a propane backbone. This compound is known for its ability to act as a chelating agent, binding to metal ions and forming stable complexes. It is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Propylenediphosphonic acid can be synthesized through the dealkylation of dialkyl phosphonates. This process can be carried out under acidic conditions using hydrochloric acid or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer, but the general principles of dealkylation and the use of strong acids or specialized reagents remain consistent.
化学反应分析
Types of Reactions
Propylenediphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acid derivatives, while reduction can yield phosphine compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
科学研究应用
Propylenediphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: The compound is used in studies involving metal ion transport and storage in biological systems.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a therapeutic agent for conditions involving metal ion imbalances.
作用机制
The mechanism of action of propylenediphosphonic acid involves its ability to chelate metal ions. By binding to metal ions, the compound forms stable complexes that can prevent the ions from participating in unwanted chemical reactions. This chelating ability is particularly useful in preventing scale formation and corrosion in industrial processes. The molecular targets of this compound include metal ions such as calcium, magnesium, and iron, which are commonly found in water and other industrial fluids .
相似化合物的比较
Propylenediphosphonic acid can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are effective chelating agents, but this compound has a different molecular structure and may exhibit different binding affinities for certain metal ions.
Nitrilotriacetic acid (NTA): Similar to this compound, NTA is used as a chelating agent, but it has a different chemical structure and may have different applications and effectiveness.
Aminophosphonic acids: These compounds also contain phosphonic acid groups and are used as chelating agents, but their specific properties and applications can vary depending on their molecular structure.
This compound stands out due to its unique combination of properties, including its ability to form stable complexes with a wide range of metal ions and its versatility in various scientific and industrial applications.
属性
IUPAC Name |
1-phosphonopropan-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCAOQMXPROIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621646 | |
| Record name | Propane-1,2-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4671-82-3, 4672-40-6 | |
| Record name | Propane-1,2-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPYLENEDIPHOSPHONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propylenediphosphonic acid contribute to the formation of three-dimensional framework structures in the synthesis of lanthanide-based materials?
A1: this compound acts as an organic linker in the hydrothermal synthesis of lanthanide-based metal-organic frameworks (MOFs) []. The diphosphonate groups within the molecule can coordinate to lanthanide ions (Ln3+) through oxygen atoms. This coordination, alongside the flexibility of the propylene spacer, enables the formation of extended inorganic Ln-P-O sheets. These sheets are then bridged by the organic propylene groups, ultimately resulting in a three-dimensional framework structure. The interlayer spacing within these frameworks can be adjusted by modifying the length of the alkyl chain in the diphosphonic acid (e.g., using methylenediphosphonic acid or ethylenediphosphonic acid) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)

